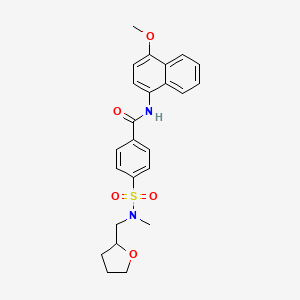
N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a naphthalene moiety, a sulfonamide group, and a tetrahydrofuran ring, which contribute to its unique biological profile. The presence of these functional groups may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Similar derivatives have shown effectiveness against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, N-phenylbenzamide derivatives have been reported to increase intracellular levels of APOBEC3G, which inhibits HBV replication .
- Anticancer Properties : Compounds with naphthalene structures have been studied for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies .
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Viral Replication : By increasing the levels of antiviral proteins like APOBEC3G, the compound may enhance the host's ability to combat viral infections .
- Cell Cycle Arrest : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to G2/M phase arrest in cancer cells .
- Apoptosis Induction : The interaction with anti-apoptotic proteins such as Mcl-1 suggests that the compound may promote apoptosis in cancerous cells by disrupting survival signaling pathways .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and safety profile of related compounds:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| IMB-0523 | Anti-HBV | 1.99 | Increases A3G levels |
| SMART-H | Anticancer | <0.001 | Inhibits tubulin polymerization |
| N-(4-Methoxy) | General Antiviral | Varies | Potentially enhances host immune response |
Case Study 1: Anti-HBV Activity
A study on IMB-0523 demonstrated potent anti-HBV activity with an IC50 value of 1.99 µM in HepG2.2.15 cells. The mechanism involved enhancing intracellular levels of APOBEC3G, suggesting a novel approach for treating HBV infections .
Case Study 2: Anticancer Efficacy
Research on SMART compounds revealed their ability to inhibit tubulin polymerization effectively, leading to significant cytotoxicity in cancer cell lines resistant to conventional therapies. This highlights the potential for developing new anticancer agents based on naphthalene derivatives .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-(4-methoxynaphthalen-1-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, as anticancer agents. The compound's design allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.
A case study involving similar sulfonamide compounds demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that this derivative could exhibit comparable effects . The incorporation of the naphthalene structure may enhance its binding affinity to target proteins involved in tumorigenesis.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives with similar structural characteristics can effectively inhibit bacterial growth, suggesting that this compound may also possess significant antimicrobial activity .
In vitro studies have reported that compounds with sulfonamide groups can combat multidrug-resistant bacterial strains, making them valuable candidates for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:
- Formation of the Sulfonamide Linkage : This involves reacting an amine with a sulfonyl chloride derivative.
- Naphthalene Functionalization : The introduction of the 4-methoxy group can be achieved through electrophilic aromatic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the biological efficacy of similar compounds:
These findings underscore the relevance of chemical modifications in enhancing the pharmacological profiles of sulfonamide derivatives.
特性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-26(16-18-6-5-15-31-18)32(28,29)19-11-9-17(10-12-19)24(27)25-22-13-14-23(30-2)21-8-4-3-7-20(21)22/h3-4,7-14,18H,5-6,15-16H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAREVLZWMUYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













